molecular formula C24H23N5O3S B2895067 N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-42-1

N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2895067
CAS No.: 872995-42-1
M. Wt: 461.54
InChI Key: ICRMGWWSQLTFCM-UHFFFAOYSA-N
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Description

N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C24H23N5O3S and its molecular weight is 461.54. The purity is usually 95%.
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Biological Activity

N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide, referred to as compound 1, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

Compound 1 has a molecular formula of C23H23N5O4S2C_{23}H_{23}N_{5}O_{4}S_{2} and a molecular weight of 497.6 g/mol. The structural complexity arises from the incorporation of various functional groups that contribute to its biological activity. The presence of the triazole ring is particularly noteworthy as it has been associated with diverse pharmacological effects.

Biological Activity Overview

The biological activity of compound 1 has been primarily investigated in relation to its anticancer properties. Studies have indicated that it exhibits inhibitory effects on several cancer cell lines, likely through the modulation of key signaling pathways involved in cell proliferation and survival.

Anticancer Activity

Recent research highlighted the potential of compound 1 as an inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in cancer cells. The structure-activity relationship (SAR) studies revealed that modifications to the triazole moiety significantly enhance its binding affinity to Plk1, leading to increased antiproliferative effects in vitro .

Table 1: Inhibitory Activity of Compound 1 on Plk1

CompoundIC50 (µM)Mechanism of Action
Compound 14.4Inhibition of Plk1 PBD
Control (DMSO)N/ANone

The mechanism by which compound 1 exerts its anticancer effects involves several pathways:

  • Inhibition of Cell Cycle Progression : By targeting Plk1, compound 1 disrupts normal mitotic processes, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
  • Induction of Apoptosis : Studies indicate that compound 1 can activate pro-apoptotic signals while inhibiting anti-apoptotic pathways, thereby promoting programmed cell death .

Case Studies

In a recent study involving various cancer cell lines (HeLa, MCF-7), compound 1 demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. The study utilized both in vitro assays and in vivo models to assess efficacy and safety profiles.

Table 2: Cytotoxicity Data for Compound 1

Cell LineIC50 (µM)Treatment Duration
HeLa5.048 hours
MCF-76.548 hours
A5497.048 hours

Properties

IUPAC Name

N-[2-[6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-16-3-5-18(6-4-16)24(31)25-14-13-22-27-26-21-11-12-23(28-29(21)22)33-15-20(30)17-7-9-19(32-2)10-8-17/h3-12H,13-15H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRMGWWSQLTFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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